

Application Notes and Protocols for Protein Separation Using Glycine in Native PAGE

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Compound of Interest

Compound Name: Glycine Water

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These application notes provide a comprehensive guide to the principles and protocols for utilizing glycine in native polyacrylamide gel electrophoresis (Native PAGE) for the separation of proteins in their folded, active state. This technique is invaluable for studying protein-protein interactions, determining the oligomeric state of proteins, and assessing protein purity while preserving biological activity.

Introduction to Native PAGE and the Role of Glycine

Native PAGE is an electrophoretic technique for separating proteins based on their intrinsic charge-to-mass ratio and hydrodynamic size.^[1] Unlike SDS-PAGE, which denatures proteins, Native PAGE maintains the protein's native conformation and biological activity.^[2] This is achieved by performing the electrophoresis in the absence of detergents like sodium dodecyl sulfate (SDS).

A widely used buffer system for Native PAGE is the discontinuous Tris-glycine system, originally developed by Laemmli (without SDS).^[1] This system employs two different gel layers, a stacking gel and a resolving gel, with different pH values and acrylamide concentrations. The key to this system is the use of a discontinuous buffer, where the running buffer contains glycine.

The Critical Role of Glycine:

Glycine, the simplest amino acid, serves as the trailing ion in the Tris-glycine buffer system. Its net charge is pH-dependent.[3][4]

- In the stacking gel (pH 6.8): Glycine exists predominantly as a zwitterion with a near-neutral charge. This makes it move slower than the highly mobile chloride ions (the leading ions from the Tris-HCl buffer in the gel).
- In the resolving gel (pH 8.8): As the glycine ions enter the higher pH environment of the resolving gel, they become negatively charged (glycinate). This increases their mobility, causing them to overtake the proteins.

This dynamic change in glycine's charge creates a moving boundary that effectively "stacks" the proteins into sharp, concentrated bands in the stacking gel before they enter the resolving gel for separation.[3] This stacking effect significantly improves the resolution of the protein bands.

Data Presentation

Comparison of Buffer Systems for Native PAGE

The choice of buffer system can significantly impact the separation of proteins in Native PAGE. The following table provides a comparison of common buffer systems.

Buffer System	Operating pH	Trailing Ion	Optimal Separation Range	Key Advantages	Common Applications
Tris-Glycine	8.3 - 9.5	Glycine	Broad range (20-500 kDa)	Inexpensive, widely used, good for a broad range of proteins.[1]	General protein analysis, studying protein oligomerization.
Tris-Tricine	~8.1	Tricine	1 - 100 kDa	Excellent resolution of low molecular weight proteins and peptides.[5]	Analysis of small proteins and peptides.
Bis-Tris	~7.0	MES or MOPS	Broad range, dependent on trailing ion	Neutral pH enhances protein stability and gel shelf-life. [1]	Analysis of post-translational modifications, mass spectrometry.
Tris-Acetate	~8.5	Acetate (leading), Tricine (trailing)	High molecular weight proteins (>150 kDa)	Better resolution of large protein complexes.	Analysis of large protein assemblies.

Illustrative Impact of Glycine Concentration on Protein Migration

The concentration of glycine in the running buffer can influence the migration of proteins. While extensive quantitative data is not readily available in the literature, the following table illustrates

the expected qualitative effects based on electrophoretic theory. A standard 1X Tris-glycine running buffer typically contains 192 mM glycine.^[6]

Glycine Concentration (in Running Buffer)	Expected Effect on Stacking	Expected Effect on Resolution	Impact on Run Time
Low (e.g., <100 mM)	Less efficient stacking, leading to broader initial bands.	May decrease resolution, especially for low abundance proteins.	Faster run times due to higher current.
Standard (192 mM)	Optimal stacking for a broad range of proteins.	Good resolution for most applications.	Standard run times.
High (e.g., >250 mM)	Very efficient stacking, potentially leading to overly compressed bands.	May improve resolution for some proteins, but can also cause band distortion.	Slower run times due to lower current.

Experimental Protocols

Preparation of Buffers and Reagents

10X Tris-Glycine Native Running Buffer (pH ~8.3)

- Tris base: 30.3 g
- Glycine: 144 g
- Dissolve in deionized water and bring the final volume to 1 L.
- Note: Do not adjust the pH with acid or base.^[7] The pH should be around 8.3. Store at 4°C.

1.5 M Tris-HCl (pH 8.8) for Resolving Gel

- Tris base: 181.5 g

- Dissolve in ~800 mL of deionized water.
- Adjust the pH to 8.8 with HCl.
- Bring the final volume to 1 L with deionized water. Store at 4°C.

0.5 M Tris-HCl (pH 6.8) for Stacking Gel

- Tris base: 60.5 g
- Dissolve in ~800 mL of deionized water.
- Adjust the pH to 6.8 with HCl.
- Bring the final volume to 1 L with deionized water. Store at 4°C.

2X Native Sample Buffer

- 0.5 M Tris-HCl, pH 6.8: 1.25 mL
- Glycerol: 2.5 mL
- 0.1% Bromophenol Blue: 1 mL
- Deionized water: to 10 mL
- Store at 4°C.

10% (w/v) Ammonium Persulfate (APS)

- Ammonium persulfate: 1 g
- Deionized water: 10 mL
- Prepare fresh daily.

TEMED (N,N,N',N'-Tetramethylethylenediamine)

- Store at 4°C, protected from light.

Protocol for Casting a 10% Tris-Glycine Native PAGE Gel

Reagent	Stacking Gel (4%, 5 mL)	Resolving Gel (10%, 10 mL)
Deionized Water	3.05 mL	4.0 mL
30% Acrylamide/Bis-acrylamide (37.5:1)	0.65 mL	3.3 mL
1.5 M Tris-HCl, pH 8.8	-	2.5 mL
0.5 M Tris-HCl, pH 6.8	1.25 mL	-
10% APS	50 µL	100 µL
TEMED	5 µL	10 µL

Procedure:

- Assemble the gel casting apparatus.
- Prepare the resolving gel solution, adding APS and TEMED last to initiate polymerization.
- Pour the resolving gel up to the desired height and gently overlay with water or isopropanol to ensure a flat surface.
- Allow the resolving gel to polymerize for 30-60 minutes.
- Pour off the overlay and rinse with deionized water.
- Prepare the stacking gel solution, adding APS and TEMED last.
- Pour the stacking gel on top of the resolving gel and insert the comb.
- Allow the stacking gel to polymerize for 30-45 minutes.

Sample Preparation and Electrophoresis

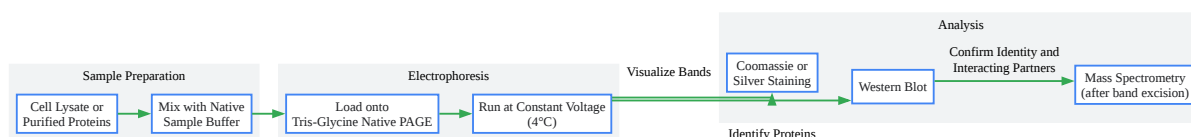
- Mix the protein sample with an equal volume of 2X Native Sample Buffer. Do not heat the sample.

- Load 10-20 µg of purified protein or 30-50 µg of cell lysate per lane.[7]
- Place the gel in the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine Native Running Buffer.
- Run the gel at a constant voltage of 100-150 V at 4°C to minimize protein denaturation.
- The electrophoresis is complete when the bromophenol blue dye front reaches the bottom of the gel.

Application: Analysis of Protein-Protein Interactions

Native PAGE is a powerful tool for studying protein-protein interactions, such as the assembly of chaperone complexes. The following is a generalized workflow for analyzing protein-protein interactions using Tris-glycine Native PAGE.

Workflow for Protein-Protein Interaction Analysis



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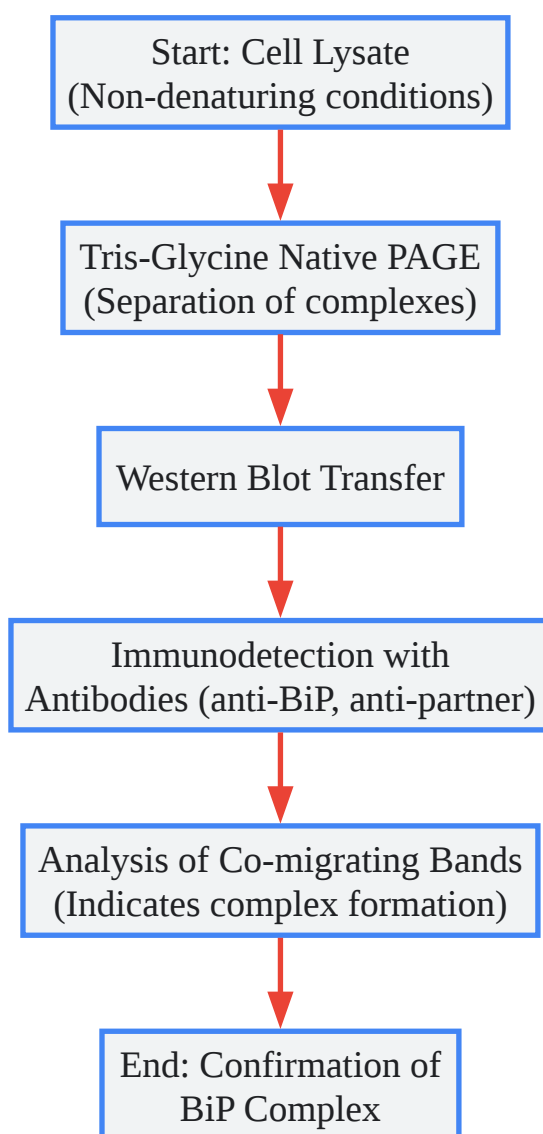
Caption: Experimental workflow for protein-protein interaction analysis using Tris-glycine Native PAGE.

Case Study: Analysis of BiP Chaperone Complexes

The chaperone protein BiP (Binding immunoglobulin protein) is known to form oligomers and interact with various co-chaperones and substrate proteins. A specific protocol for studying BiP complexes using a Tris-glycine gel system has been described.[7]

Experimental Steps:

- Sample Preparation: Cell lysates are prepared under non-denaturing conditions.
- Native PAGE: The lysates are separated on a 4.5% stacking and 7.5% resolving Tris-glycine gel.^[7]
- Western Blotting: The separated proteins are transferred to a PVDF membrane.
- Immunodetection: The membrane is probed with antibodies specific for BiP and its potential interacting partners. The co-migration of these proteins indicates the formation of a complex.



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Caption: Logical flow for the analysis of BiP chaperone complexes using Tris-glycine Native PAGE.

Troubleshooting

Problem	Possible Cause	Solution
No bands or faint bands	Protein has a high pI (>8.3) and is not entering the gel.	Use a different buffer system with a higher pH or reverse the polarity of the electrophoresis chamber.
Insufficient protein loaded.	Increase the amount of protein loaded onto the gel.	
Smeared bands	Protein is unstable and denaturing during the run.	Run the gel at a lower voltage and/or for a shorter time at 4°C.
High salt concentration in the sample.	Desalt the sample before loading.	
Bands are not sharp	Inefficient stacking.	Ensure the pH of the stacking and running buffers are correct. Prepare fresh APS solution.
Gel polymerized unevenly.	Ensure the gel is poured on a level surface and overlaid properly.	

By following these application notes and protocols, researchers can effectively utilize Tris-glycine Native PAGE for the separation and analysis of proteins in their native state, providing valuable insights into their function and interactions.

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